molecular formula C14H30O2 B094109 Tetradecane-7,8-diol CAS No. 16000-65-0

Tetradecane-7,8-diol

Cat. No.: B094109
CAS No.: 16000-65-0
M. Wt: 230.39 g/mol
InChI Key: XKZGHFFSJSBUFA-UHFFFAOYSA-N
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Description

Tetradecane-7,8-diol is an organic compound with the molecular formula C14H30O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecane-7,8-diol can be synthesized through the oxidation of 7-tetradecene. One common method involves the use of formic acid and hydrogen peroxide as reagents. The reaction is typically carried out at temperatures ranging from 20°C to 50°C with cooling to control the exothermic nature of the reaction. The process involves the following steps :

  • In a reaction flask equipped with an overhead stirrer and an ice bath, 75 mL of 30% hydrogen peroxide is added to 300 mL of 96% formic acid.
  • To this mixture, 100 grams (0.51 mole) of 7-tetradecene is added.
  • The reaction mixture is stirred and maintained at the desired temperature until the reaction is complete.
  • The product is then isolated by filtration and concentrated using a rotary evaporator at reduced pressure in a hot water bath, yielding this compound as a white powder with an 88% yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher efficiency and yield. The product is typically purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Tetradecane-7,8-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or esterification.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for halogenation, acetic anhydride for esterification.

Major Products Formed:

    Oxidation: Tetradecanone, tetradecanoic acid.

    Reduction: Tetradecane.

    Substitution: Tetradecane-7,8-dichloride, tetradecane-7,8-diacetate.

Scientific Research Applications

Tetradecane-7,8-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of tetradecane-7,8-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Tetradecane-7,8-diol can be compared with other similar diols, such as:

    1,2-Tetradecanediol: Similar in structure but with hydroxyl groups at different positions.

    1,2-Dodecanediol: Shorter carbon chain with similar chemical properties.

    1,2-Hexadecanediol: Longer carbon chain with similar chemical properties.

Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

tetradecane-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZGHFFSJSBUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936210
Record name Tetradecane-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16000-65-0
Record name 7,8-Tetradecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16000-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecane-7,8-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecane-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecane-7,8-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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